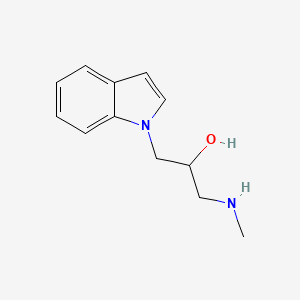

1-Indol-1-yl-3-methylamino-propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-indol-1-yl-3-(methylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-8-11(15)9-14-7-6-10-4-2-3-5-12(10)14/h2-7,11,13,15H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFIXMHPZSFQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN1C=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260586 | |

| Record name | α-[(Methylamino)methyl]-1H-indole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825608-35-3 | |

| Record name | α-[(Methylamino)methyl]-1H-indole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825608-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(Methylamino)methyl]-1H-indole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Indole Alkaloid and Amine Chemistry Research

The indole (B1671886) nucleus is a fundamental structural motif found in a vast array of natural products and synthetic compounds with diverse biological activities. chula.ac.thopenmedicinalchemistryjournal.commdpi.comnih.gov This has made indole and its derivatives a "privileged scaffold" in drug discovery, with numerous approved drugs containing this heterocyclic system. nih.govnih.govresearchgate.net Research in this area is vibrant, with continuous efforts to synthesize novel indole-containing molecules and evaluate their therapeutic potential against a wide range of diseases, including cancer, microbial infections, and neurological disorders. chula.ac.thnih.govnih.govsrce.hr

Similarly, amine chemistry plays a crucial role in the development of pharmaceuticals. The amino group is a key functional group that can influence a molecule's solubility, basicity, and ability to interact with biological targets. The propan-2-olamine side chain present in 1-Indol-1-yl-3-methylamino-propan-2-ol is a common feature in many biologically active compounds, including beta-blockers.

Despite the rich research landscape for both indole alkaloids and amino alcohols, the specific combination found in this compound, where the propanolamine (B44665) side chain is attached to the indole nitrogen (position 1), appears to be an under-explored area of academic focus.

Overview of Scholarly Investigation Trajectories for 1 Indol 1 Yl 3 Methylamino Propan 2 Ol

A comprehensive search of academic databases reveals a lack of dedicated research trajectories for 1-Indol-1-yl-3-methylamino-propan-2-ol. There are no published studies detailing its specific synthesis, characterization, or biological evaluation. The information available is primarily confined to entries in chemical supplier catalogs and compound databases.

In contrast, related indole (B1671886) derivatives have been the subject of extensive research. For example, numerous studies have explored the synthesis and biological activities of compounds where the side chain is attached to other positions of the indole ring, such as position 3 or 4. nih.govmdpi.comnih.govuni.lu These studies often investigate the impact of different substituents on the indole ring and the side chain on the compound's pharmacological properties.

Rationale for Mechanistic and Pre Clinical Research Focus on 1 Indol 1 Yl 3 Methylamino Propan 2 Ol

Given the absence of published research, the rationale for focusing mechanistic and pre-clinical research on 1-Indol-1-yl-3-methylamino-propan-2-ol remains speculative. In general, compounds containing the indole (B1671886) scaffold are often investigated for their potential to interact with various biological targets, including receptors, enzymes, and DNA. nih.govnih.gov The propanolamine (B44665) side chain could confer affinity for adrenergic or serotonergic receptors, among others.

However, without any preliminary biological data or computational modeling studies, it is not possible to determine a specific rationale for its investigation. Any future research would likely begin with initial screening against a panel of biological targets to identify any potential activity.

Significance of 1 Indol 1 Yl 3 Methylamino Propan 2 Ol As a Chemical Probe or Scaffold in Biomedical Science

Strategic Approaches to the Synthesis of the this compound Scaffold

The assembly of the target molecule can be approached through various convergent or linear strategies. A common retrosynthetic analysis would disconnect the molecule at the N1-C1' bond, suggesting a late-stage N-alkylation of the indole ring with a pre-functionalized three-carbon electrophile. Alternatively, the indole ring itself could be formed from a precursor already bearing the side chain.

The indole core is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. byjus.com The choice of method often depends on the desired substitution pattern.

Classic methods for indole synthesis that could be adapted include:

Fischer Indole Synthesis : This is one of the oldest and most versatile methods, involving the acid-catalyzed cyclization of an arylhydrazone. byjus.combhu.ac.in The arylhydrazone would be prepared from a substituted phenylhydrazine (B124118) and a ketone or aldehyde that contains the precursor to the propanol (B110389) side chain.

Bischler Indole Synthesis : This method involves the reaction of an arylamine with an α-haloketone, followed by cyclization. pharmaguideline.com This approach is suitable for synthesizing specific isomers.

Madelung Synthesis : This involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, though modern variations allow for milder conditions. bhu.ac.in

Reissert Synthesis : This method begins with the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be further modified. pharmaguideline.comchemicalbook.com

These foundational methods provide a robust toolkit for accessing a wide range of indole derivatives.

Table 1: Comparison of Classic Indole Synthesis Methods

| Synthesis Method | Key Reactants | General Conditions | Primary Product Type |

|---|---|---|---|

| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), Heat | Substituted indoles |

| Bischler | Arylamine, α-Haloketone | Strong acid or Lewis acid | 2- and 3-substituted indoles |

| Madelung | N-acyl-o-toluidine | Strong base (e.g., NaNH2, t-BuOK), High temperature | Often 2-alkylindoles |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Base, followed by reduction and cyclization | Indole-2-carboxylates |

Once the indole ring is formed, functionalization at the N-1 position is typically achieved via N-alkylation. This reaction involves deprotonating the indole nitrogen with a suitable base (e.g., sodium hydride) to form the indolide anion, which then acts as a nucleophile to displace a leaving group on an appropriate electrophile, such as a substituted 3-carbon chain. bhu.ac.in

The propan-2-ol moiety in this compound contains a stereocenter, making its enantioselective synthesis crucial. Chirality is a key factor in the efficacy of many pharmacologically active molecules. nih.govresearchgate.net

Strategies for achieving stereocontrol include:

Asymmetric Reduction : A common approach involves the asymmetric reduction of a prochiral ketone, such as 1-(indol-1-yl)-3-(methylamino)propan-2-one. This can be accomplished using chiral reducing agents or, more powerfully, through biocatalytic reduction using ketoreductases, which often provide very high enantioselectivity. mdpi.com

Chiral Pool Synthesis : Synthesis can begin from a readily available chiral starting material, such as a chiral epoxide or amino acid. For instance, reacting N-alkylated indole with a chiral glycidyl (B131873) derivative (e.g., (R)- or (S)-glycidyl tosylate) followed by ring-opening with methylamine (B109427) can install the desired stereochemistry.

Kinetic Resolution : A racemic mixture of the final compound or a key intermediate can be resolved. This is often achieved using enzymes, such as lipases, which selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. mdpi.comnih.gov Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer to theoretically achieve a 100% yield of the desired enantiomer.

Diastereomeric Salt Formation : A classical resolution method involves reacting the racemic amino alcohol with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts. google.com These salts have different solubilities, allowing for their separation by fractional crystallization, followed by liberation of the pure enantiomer. google.com

The precise placement of the methylamino group at the C-3 position of the propane (B168953) side chain is critical. A highly effective and regioselective method is the nucleophilic ring-opening of an epoxide.

A plausible synthetic route involves the initial N-alkylation of indole with a molecule like epichlorohydrin (B41342) to form 1-(oxiran-2-ylmethyl)-1H-indole. The subsequent reaction of this epoxide with methylamine proceeds via an SN2 mechanism. The nucleophilic attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide ring, leading to the regioselective formation of the desired this compound. Theoretical studies on the ring-opening of substituted aziridines, which are isoelectronic with epoxides, support the preference for nucleophilic attack at the less substituted carbon. nih.gov

Modern Catalytic Methods in this compound Synthesis

Modern catalysis offers powerful tools for increasing efficiency, selectivity, and sustainability in organic synthesis. Transition metal catalysis, organocatalysis, and biocatalysis are all highly relevant to the construction of the target molecule.

Transition metal catalysts, particularly those based on palladium (Pd) and copper (Cu), are instrumental in forming C-N bonds, which are central to the synthesis of N-substituted indoles. nih.govmdpi.com

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for the N-arylation of amines (Buchwald-Hartwig amination) and can also be applied to the N-alkylation of indoles. Furthermore, Pd-catalyzed methods can be used to construct the indole ring itself, for instance, through the cyclization of N-aryl amides with alkynes. researchgate.net

Copper-Catalyzed Reactions : Copper-catalyzed Ullmann-type couplings provide a classic and effective method for forming C-N bonds. These reactions are often more cost-effective than their palladium-catalyzed counterparts and are highly effective for the N-alkylation of heterocycles like indole. nih.gov

Other Metals : Cobalt and rhodium have also emerged as effective catalysts in C-H activation and functionalization reactions, providing alternative pathways to construct the indole nucleus or introduce functional groups. mdpi.com

Table 2: Selected Transition Metal-Catalyzed Reactions for C-N Bond Formation

| Metal Catalyst | Reaction Type | Application in Synthesis | Reference |

|---|---|---|---|

| Palladium (Pd) | Buchwald-Hartwig Amination / C-H Activation | Indole N-arylation; Indole ring formation | mdpi.comresearchgate.net |

| Copper (Cu) | Ullmann Condensation / C-N Coupling | Indole N-alkylation; Indole ring formation | nih.govnih.gov |

| Cobalt (Co) | C-H Activation / Redox-Neutral Synthesis | Indole ring formation from hydrazines and alkynes | mdpi.com |

Achieving the desired stereochemistry at the propan-2-ol moiety is a prime application for organocatalysis and biocatalysis. These methods avoid the use of potentially toxic metals and often proceed under mild conditions with high enantioselectivity. researchgate.netrsc.org

Organocatalysis : Chiral small molecules, such as proline derivatives or simple β-amino alcohols, can act as efficient catalysts. rsc.orgresearchgate.net For example, an organocatalyst could be used to facilitate an asymmetric aldol (B89426) or Mannich reaction to build the carbon and nitrogen framework of the side chain with high stereocontrol. These catalysts typically work by forming transient chiral intermediates (e.g., enamines or iminium ions) that direct the approach of the reacting partner. rsc.org

Biocatalysis : Enzymes offer unparalleled selectivity for specific transformations. nih.gov

Dehydrogenases : Amine dehydrogenases (AmDHs) and alcohol dehydrogenases can be used for the asymmetric reductive amination of hydroxy ketones, directly converting a precursor like 1-(indol-1-yl)-3-hydroxypropan-2-one to the chiral amino alcohol with high enantiomeric excess (>99% ee). nih.gov

Lipases : As mentioned in section 2.1.2, lipases are frequently used for the kinetic resolution of racemic alcohols, including amino alcohols, via enantioselective acylation. nih.gov

Immobilization : To improve reusability and process stability, enzymes can be immobilized on solid supports, making biocatalytic processes more economically viable for large-scale synthesis. itochu-ca.com

The use of biocatalysis represents a green and highly efficient strategy for producing single-enantiomer intermediates for complex molecules like this compound. google.com

Design and Synthesis of Advanced Analogs and Derivatives of this compound

The rational design of analogs of this compound focuses on modifying its three primary structural components: the indole nucleus, the propan-2-ol linker, and the terminal methylamino group. The general synthesis of the core structure can be envisioned through the N-alkylation of indole with a suitable three-carbon electrophile, such as epichlorohydrin, followed by nucleophilic ring-opening of the resulting epoxide with methylamine. This foundational reaction sequence provides a versatile platform for introducing a wide range of structural diversity.

The indole ring is a highly versatile scaffold that can be functionalized at various positions to modulate the physicochemical and pharmacological properties of the molecule. nih.govnih.gov Modifications can be directed to the benzene (B151609) portion (positions 4, 5, 6, and 7) or the pyrrole (B145914) ring (positions 2 and 3, although position 1 is already substituted in the parent compound).

Strategic placement of substituents on the indole nucleus can significantly influence the compound's activity. Structure-activity relationship (SAR) studies on other indole derivatives have shown that introducing electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can fine-tune molecular interactions with biological targets. nih.govnih.gov For instance, halogen substitution is a common strategy to increase lipophilicity and potentially enhance binding affinity. nih.gov

Table 1: Potential Modifications of the Indole Nucleus

| Position on Indole Ring | Type of Substituent | Potential Synthetic Method | Expected Impact on Properties |

| 5- or 6-position | Halogen (F, Cl, Br) | Electrophilic halogenation of a pre-formed indole precursor | Increased lipophilicity, altered electronic profile |

| 5-position | Nitro (NO₂) | Nitration of an indole precursor using nitric/sulfuric acid | Strong electron-withdrawing group, potential H-bond acceptor |

| 4-, 5-, 6-, or 7-position | Methoxy (OCH₃) | Williamson ether synthesis on a hydroxy-indole precursor | Increased polarity, potential H-bond acceptor |

| 2-position | Methyl (CH₃) | Fischer indole synthesis using a substituted ketone | Steric bulk, altered conformation |

| 5-position | Carboxylic Acid (COOH) | Oxidation of a 5-methylindole (B121678) derivative | Introduction of a negative charge/H-bond donor-acceptor |

The propan-2-ol side chain is crucial for the spatial arrangement of the indole nucleus and the amino group. Systematic variations of this linker can explore the optimal conformation for biological activity. Modifications can include altering the chain length, modifying the hydroxyl and amino groups, or introducing substituents on the carbon backbone. nih.gov

Derivatization techniques such as alkylation and acylation are commonly employed to modify amine and alcohol functionalities. libretexts.org For example, the secondary amine can be converted to a tertiary amine or an amide, while the hydroxyl group can be transformed into an ether or ester to alter polarity, hydrogen bonding capacity, and metabolic stability.

Table 2: Systematic Variations of the Propan-2-ol Side Chain

| Modification Target | Type of Variation | Synthetic Approach | Potential Outcome |

| Amino Group | N-Alkylation (e.g., Ethyl, Propyl) | Reductive amination or direct alkylation of the secondary amine | Increased lipophilicity and steric bulk |

| Amino Group | N-Acylation | Reaction with an acyl chloride or anhydride (B1165640) | Formation of a neutral amide, removal of basicity |

| Hydroxyl Group | O-Alkylation (Ether formation) | Williamson ether synthesis (e.g., with methyl iodide) | Increased lipophilicity, removal of H-bond donor capability |

| Hydroxyl Group | O-Acylation (Ester formation) | Esterification with an acyl chloride or carboxylic acid | Increased lipophilicity, introduces a potential prodrug moiety |

| Carbon Backbone | Introduction of a methyl group | Synthesis from a substituted propane precursor | Increased steric hindrance, potential for new chiral centers |

To study its molecular interactions and biological fate, this compound can be converted into chemical probes. This involves covalently attaching a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photoaffinity label. acs.orgresearchgate.net The design of such probes requires a linker that connects the core molecule to the reporter group without abolishing its primary biological activity.

A common strategy is to introduce a functional group handle, such as a terminal alkyne or azide, onto the indole nucleus (e.g., at the 5- or 6-position). This allows for conjugation to a reporter group via "click chemistry," a highly efficient and specific reaction. researchgate.net Alternatively, the amine on the side chain could be functionalized with a linker. Fluorescent tags like BODIPY derivatives or other dyes can be used for visualization in cellular imaging experiments. acs.orgnih.gov

Table 3: Strategies for Developing Chemical Probes

| Probe Type | Reporter Group | Attachment Strategy | Application |

| Fluorescent Probe | BODIPY, Fluorescein | Attachment via an amide or ether linkage to a functionalized indole ring | Cellular imaging, fluorescence polarization assays |

| Affinity Probe | Biotin | Conjugation to the indole nucleus or side chain via a flexible linker | Target identification and pull-down assays |

| Photoaffinity Label | Benzophenone, Arylazide | Incorporation into the indole scaffold | Covalent labeling of binding partners upon photoactivation |

Flow Chemistry and Automated Synthesis Approaches for this compound

The synthesis of indole derivatives can be significantly enhanced by employing flow chemistry and automated synthesis platforms. mdpi.comnih.gov These technologies offer advantages over traditional batch synthesis, including improved safety, higher reproducibility, faster reaction times, and easier scalability. mdpi.com

A multistep flow synthesis of this compound could be designed as a continuous process. For example, a solution of indole could be passed through a reactor column containing a supported base for N-alkylation with epichlorohydrin. The output from this first reactor could then be directly mixed with a stream of methylamine solution and passed through a heated second reactor to facilitate the epoxide ring-opening. In-line purification modules, such as solid-phase extraction cartridges, could be integrated to remove excess reagents and byproducts, yielding the final product in a continuous and automated fashion. This approach allows for rapid generation of analogs for screening by systematically varying the starting materials fed into the system. mdpi.comnih.gov

Elucidation of Absolute and Relative Stereochemistry of this compound

The presence of a stereogenic center at the C2 carbon of the propan-2-ol backbone necessitates a detailed stereochemical analysis to distinguish between its possible enantiomers and diastereomers.

Advanced spectroscopic techniques are instrumental in assigning the absolute and relative stereochemistry of chiral molecules like this compound in solution.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry. By analyzing through-space correlations between protons, it is possible to deduce their spatial proximity and thus the conformational preferences of the molecule, which in turn can reveal the relative arrangement of substituents around the chiral center. For instance, in a rigidified derivative, the observation of a NOESY cross-peak between the proton at C2 and a proton on the methylamino group would suggest a specific diastereomeric arrangement.

Vibrational Circular Dichroism (VCD) offers a powerful method for determining the absolute configuration of chiral molecules in solution. nih.govrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer. nih.gov By comparing the experimental VCD spectrum of an enantiomer of this compound with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry can be unambiguously assigned. researchgate.netnih.gov

Hypothetical VCD Data for Stereochemical Assignment

| Vibrational Mode | Predicted Frequency (cm⁻¹) for (R)-enantiomer | Predicted VCD Intensity (x 10⁻⁴) for (R)-enantiomer | Experimental VCD Intensity (x 10⁻⁴) | Stereochemical Assignment |

|---|---|---|---|---|

| O-H stretch | 3450 | +2.5 | Positive | Consistent with (R) |

| C-H stretch (chiral center) | 2980 | -1.8 | Negative | Consistent with (R) |

| N-H bend | 1610 | +0.9 | Positive | Consistent with (R) |

Single-crystal X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a molecule by mapping the precise spatial arrangement of its atoms in the solid state. nih.gov For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of the configuration at the C2 chiral center.

The crystal structure would also reveal the preferred conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. nih.gov In many indole derivatives, the indole ring itself is essentially planar. nih.gov The analysis of the crystal packing can also provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the solid-state conformation. acs.orgmdpi.com For instance, the hydroxyl and methylamino groups are capable of forming a network of hydrogen bonds, which would significantly stabilize the crystal lattice.

Illustrative Crystallographic Data for an Indole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 5.85 |

| c (Å) | 18.92 |

| β (°) | 98.5 |

| Volume (ų) | 1120.5 |

| Z | 4 |

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are valuable for the stereochemical analysis of chiral molecules. creative-biostructure.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral center. nih.govnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. creative-biostructure.com The shape of the ORD curve, particularly the sign of the Cotton effect, can also be used to determine the absolute configuration of a chiral molecule. creative-biostructure.com Both CD and ORD are often used in conjunction with computational methods to provide a reliable assignment of the absolute stereochemistry.

Conformational Dynamics and Energy Landscapes of this compound

The flexible propanolamine (B44665) chain of this compound can adopt various conformations in solution. The relative energies of these conformers and the barriers to their interconversion define the molecule's conformational energy landscape.

The presence of both a hydroxyl group (hydrogen bond donor) and a methylamino group (hydrogen bond acceptor) allows for the formation of an intramolecular hydrogen bond. This interaction can significantly influence the conformational preferences of the molecule by stabilizing specific rotamers. For instance, a hydrogen bond between the hydroxyl proton and the nitrogen of the methylamino group would lead to a pseudo-cyclic conformation. The strength of this intramolecular hydrogen bond can be influenced by the length of the carbon chain separating the two groups. researchgate.netnih.gov Studies on related amino alcohols have shown that such intramolecular hydrogen bonds can be detected and characterized using techniques like infrared (IR) spectroscopy by observing the shift in the O-H stretching frequency. researchgate.net

Potential Rotamers and Stabilizing Interactions

| Rotamer | Dihedral Angle (O-C2-C3-N) | Key Interaction | Expected Stability |

|---|---|---|---|

| Gauche | ~60° | Intramolecular O-H···N hydrogen bond | High |

| Anti | ~180° | Steric minimization | Moderate |

The conformation of this compound in solution is expected to be highly dependent on the nature of the solvent. researchgate.net In non-polar solvents, intramolecular hydrogen bonding is likely to be a dominant factor in determining the preferred conformation, leading to a more folded structure. nih.gov

In contrast, in polar, protic solvents such as water or methanol, the solvent molecules can compete with the intramolecular interactions by forming intermolecular hydrogen bonds with the hydroxyl and methylamino groups. aps.orgrsc.org This can disrupt the intramolecular hydrogen bond and favor more extended conformations of the molecule. researchgate.netscirp.org The dielectric constant of the solvent also plays a role in stabilizing different conformers by influencing electrostatic interactions within the molecule. scirp.org Computational studies on similar flexible molecules have demonstrated that changes in solvent can significantly alter the populations of different conformers. rsc.org

Summary of Compound Names

| Compound Name |

|---|

Reaction Profiles and Chemical Transformations of this compound

The reaction profile of this molecule is a composite of the characteristic reactions of its constituent functional groups. The indole nucleus provides a platform for aromatic substitution, while the amino alcohol side chain offers sites for nucleophilic and redox reactions.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. In contrast, nucleophilic substitution on the indole ring is less common and typically requires specific activating groups or conditions.

Electrophilic Substitution: For N-substituted indoles like this compound, the nitrogen lone pair's involvement in aromaticity directs electrophilic substitution primarily to the C3 position of the pyrrole ring. wikipedia.orgyoutube.com This position is significantly more reactive than any position on the benzene portion of the ring, estimated to be 10¹³ times more reactive than benzene itself. wikipedia.orgnih.gov Since the N1 position is already alkylated, reactions that would typically occur at this site are precluded. Common electrophilic substitution reactions anticipated for this compound include:

Nitration: Introduction of a nitro group (-NO₂) at the C3 position, typically using reagents like nitric acid in acetic anhydride. quimicaorganica.org

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) at the C3 position. For instance, N-bromosuccinimide (NBS) can be used for bromination. wikipedia.org

Sulfonation: Addition of a sulfonic acid group (-SO₃H), often using a sulfur trioxide-pyridine complex to avoid polymerization that can occur under harsh acidic conditions. quimicaorganica.org

Friedel-Crafts Reactions: Acylation or alkylation at the C3 position, although the conditions must be carefully controlled due to the acid sensitivity of the indole ring. rsc.org

Mannich Reaction: This reaction introduces an aminomethyl group, typically at the C3 position, using formaldehyde and a primary or secondary amine. quimicaorganica.org

If the C3 position were to become substituted, subsequent electrophilic attacks would be directed to the benzene ring, most commonly at the C5 position, especially under acidic conditions that protonate the C3 position. youtube.com

Nucleophilic Reactions: Nucleophilic substitution directly on the indole ring is generally difficult due to its electron-rich nature. nih.gov However, reactivity can be induced. For instance, the generation of "indolyne" intermediates can render the indole ring susceptible to nucleophilic attack. nih.gov More relevant to this structure, nucleophilic substitution can occur at the N1 position if a suitable leaving group is present, a reaction pathway demonstrated in the synthesis of certain 1-aryltryptamines from 1-hydroxyindole precursors. researchgate.netclockss.org For this compound itself, direct nucleophilic attack on the ring is not a primary reaction pathway under normal conditions.

| Reaction Type | Typical Reagent(s) | Primary Position of Attack | Expected Product Type |

|---|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride | C3 | 3-Nitro-1-(3-methylamino-2-hydroxypropyl)indole |

| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-1-(3-methylamino-2-hydroxypropyl)indole |

| Sulfonation | SO₃-Pyridine Complex | C3 | 1-(3-Methylamino-2-hydroxypropyl)indole-3-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | 1-(3-Methylamino-2-hydroxypropyl)indole-3-carbaldehyde |

The side chain contains both a secondary alcohol and a secondary amine, which exhibit their own distinct chemical reactivities. The proximity of these two groups (a 1,2-amino alcohol motif) also allows for specific reactions.

Secondary Alcohol Reactions: The hydroxyl (-OH) group is a versatile functional group that can undergo:

Oxidation: Mild oxidation can convert the secondary alcohol to a ketone, yielding 1-(Indol-1-yl)-3-methylamino-propan-2-one. nih.gov Common oxidizing agents include chromium-based reagents or milder, more selective systems like copper/TEMPO catalysis. nih.gov

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions to form esters.

Etherification: Conversion into an ether through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide.

Secondary Amine Reactions: The secondary amine (-NHCH₃) group is basic and nucleophilic:

Salt Formation: As a base, it readily reacts with acids to form ammonium salts.

Acylation: It can react with acylating agents (like acyl chlorides or anhydrides) to form amides. britannica.com

Alkylation: The amine can act as a nucleophile to attack alkyl halides, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt.

Combined Reactivity of the 1,2-Amino Alcohol Motif: The 1,2-amino alcohol structure is susceptible to oxidative cleavage. Reagents like sodium periodate (NaIO₄) or lead tetraacetate can cleave the carbon-carbon bond between the alcohol and amine-bearing carbons. nih.govmasterorganicchemistry.com This reaction is a hallmark of vicinal diols and amino alcohols. For this compound, this cleavage would be expected to yield indole-1-carbaldehyde and N-methylmethanimine.

| Functional Group | Reaction Type | Typical Reagent(s) | Expected Product Type |

|---|---|---|---|

| Secondary Alcohol | Oxidation | PCC, DMP, Cu/TEMPO | Ketone |

| Secondary Alcohol | Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Secondary Amine | Acylation | Acyl Chloride | Amide |

| 1,2-Amino Alcohol | Oxidative Cleavage | NaIO₄ | Aldehyde and Imine |

Oxidation-Reduction Pathways: The molecule possesses multiple sites that can undergo oxidation. The specific outcome depends on the choice of oxidizing agent and reaction conditions.

Alcohol Oxidation: As mentioned, selective oxidation of the secondary alcohol yields the corresponding ketone. Catalytic systems using copper and a nitroxyl radical like AZADO (2-azaadamantane N-oxyl) have been shown to be highly chemoselective for oxidizing alcohols in the presence of unprotected amines. nih.gov

Amine Oxidation: Secondary amines can be oxidized to various products. Mild oxidation with reagents like hydrogen peroxide can form hydroxylamines (R₂NOH). britannica.com Stronger oxidizing agents can lead to more complex products, and in some cases, imines. britannica.comaskfilo.com

Indole Ring Oxidation: The electron-rich indole ring itself is susceptible to oxidation. wikipedia.org Simple oxidants can convert the indole to an oxindole. wikipedia.org Heme enzymes and other biological oxidants can catalyze the cleavage of the C2-C3 bond. nih.gov Atmospheric oxidation, initiated by hydroxyl (•OH) or chlorine (•Cl) radicals, can lead to the formation of peroxy radicals and subsequently organonitrates and alkoxy radicals. copernicus.orgresearchgate.netcopernicus.org

Reduction Pathways: The functional groups on the side chain (alcohol and amine) are already in a reduced state. The primary site for reduction is the indole ring. Catalytic hydrogenation can reduce the pyrrole ring to yield an indoline derivative. However, this typically requires harsh conditions (high pressure and temperature) and specific catalysts. The benzene portion of the ring is even more resistant to reduction.

Stability Studies: The stability of this compound is influenced by its functional groups.

Acid Sensitivity: Indoles are known to be sensitive to strong acids. Protonation occurs preferentially at the C3 position, which can disrupt the aromatic system and lead to dimerization or polymerization. youtube.comresearchgate.net This inherent instability in acidic media is a critical consideration for any chemical transformations.

Oxidative Stability: The compound is susceptible to oxidation from atmospheric oxygen and other oxidizing agents, as detailed above. The indole, amine, and alcohol moieties are all potential sites for oxidative degradation over time, particularly in the presence of light, heat, or metal catalysts.

Thermal Stability: While specific data is unavailable, many amino alcohols are relatively stable but can undergo decomposition at elevated temperatures. Potential thermal degradation pathways could involve dehydration of the alcohol or elimination reactions involving the amine.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are fundamental in determining the electronic properties and predicting the spectroscopic signatures of molecules. For "this compound," these methods can offer a detailed picture of its reactivity and molecular structure.

Density Functional Theory (DFT) stands as a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various molecular properties. For indole derivatives, DFT studies, often employing the B3LYP functional, have been successful in calculating heats of formation and evaluating relative stabilities. tandfonline.com The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

In the context of "this compound," DFT calculations would likely reveal the distribution of electron density across the indole ring, the propanolamine side chain, and the methylamino group. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack, thereby elucidating potential metabolic pathways or chemical reactions. Studies on related indole derivatives have shown that such calculations can effectively predict electronic properties and global reactivity indices. neliti.com

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | Provides information about the overall polarity of the molecule. |

| Mulliken Charges | Describes the charge distribution on individual atoms. |

First-principles calculations, particularly using DFT, are instrumental in predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For complex organic molecules like indole derivatives, DFT calculations have demonstrated a high degree of accuracy in reproducing experimental spectra. neliti.comnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated chemical shifts for indole derivatives often show excellent agreement with observed shifts, aiding in the structural elucidation of newly synthesized compounds. nih.gov Similarly, vibrational frequencies from IR spectroscopy can be computed. The calculated vibrational frequencies and simulated spectra for related indole structures have been shown to concur well with experimental FT-IR data, allowing for the confident assignment of functional group vibrations. nih.gov For "this compound," these predictive methods would be invaluable for its characterization.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of how a ligand might interact with a biological target over time. nih.gov

For a flexible molecule like "this compound," understanding its conformational preferences is crucial, as the bioactive conformation may not be the lowest energy state. nih.gov MD simulations can sample a wide range of conformations by solving Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities over time. This allows for the identification of stable and transient conformations and the energetic barriers between them.

When studying ligand-target interactions, MD simulations can be used to model the binding of "this compound" to a receptor protein. researchgate.netresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov By analyzing the simulation trajectory, researchers can gain insights into the binding mechanism and the structural basis for affinity and selectivity. Recent studies on indole derivatives have utilized MD simulations to understand their binding to targets like DNA gyrase, highlighting crucial interactions for inhibitory activity. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmatutor.org

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and rigorous statistical validation. nih.gov Molecular descriptors are numerical representations of the chemical and physical properties of a molecule. They can be categorized into several classes, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

The selection of relevant descriptors is a critical step to avoid overfitting and to build a predictive model. Various statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are employed to develop the QSAR model. tandfonline.comneliti.com

Validation of the QSAR model is essential to ensure its predictive power. researchgate.net This is typically done through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds. A statistically significant correlation coefficient (r²) and a high cross-validated correlation coefficient (q²) are indicative of a reliable model. tandfonline.com

Table 2: Common Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by internal validation. | > 0.5 |

| F-statistic | A statistical test to assess the overall significance of the regression model. | High value |

| s (Standard Deviation of Error of Prediction) | A measure of the dispersion of the predicted values. | Low value |

While no specific QSAR models for "this compound" are publicly available, numerous studies on indole derivatives have successfully developed predictive QSAR models for a range of biological activities, including anti-proliferative, neliti.com antifungal, tandfonline.comnih.gov and enzyme inhibitory activities. tandfonline.com These models can guide the design of new, more potent derivatives by predicting their activity before synthesis.

For instance, a QSAR study on indole derivatives as antifungal agents against Candida albicans utilized DFT-calculated quantum descriptors and other molecular descriptors to build a predictive model. tandfonline.comnih.gov The resulting model identified key structural features that influence antifungal activity, providing a rational basis for the design of new antifungal compounds. tandfonline.comnih.gov Similarly, QSAR models have been developed for indole derivatives targeting various receptors and enzymes, demonstrating the broad applicability of this approach in drug discovery. acs.orgnih.gov

Virtual Screening and Ligand-Based Drug Design Approaches Utilizing the this compound Scaffold

The this compound scaffold serves as a valuable starting point for discovering new drug candidates through virtual screening and ligand-based design. acs.orgnih.gov These computational techniques leverage knowledge of the scaffold's structure to identify or create new molecules with desired biological activity. arxiv.orgnih.gov

Virtual screening involves searching large compound libraries for molecules that are structurally similar to the query scaffold or that are predicted to bind to a specific biological target. mdpi.comacs.org For example, the indole-propanolamine core could be used as a template to search databases like ZINC or Specs for commercially available compounds with similar features, which could then be tested experimentally. acs.orgnih.gov This approach has been successfully used to identify indole derivatives as inhibitors for various targets, including bacterial enzymes and viral proteases. acs.orgnih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on analyzing a set of molecules known to be active against the target. nih.gov A pharmacophore model can be developed from these active compounds, defining the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. arxiv.org The this compound scaffold contains several key pharmacophoric features: an aromatic ring (indole), a hydrogen bond donor/acceptor (the hydroxyl group), and a basic amine group. These features can be used to construct a pharmacophore hypothesis to guide the design of new, more potent analogs or to screen databases for novel chemical entities that match the model. nih.govmdpi.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed for a series of analogs based on this scaffold. nih.govmdpi.com A QSAR model establishes a mathematical correlation between the chemical structures of the compounds and their biological activity, enabling the prediction of activity for newly designed molecules. nih.gov

Molecular and Cellular Mechanisms of Action of 1 Indol 1 Yl 3 Methylamino Propan 2 Ol

Identification and Characterization of Molecular Targets of 1-Indol-1-yl-3-methylamino-propan-2-ol

A critical step in characterizing any potential bioactive compound is to identify its molecular targets. This typically involves a series of in vitro assays to determine binding affinities and functional effects on various receptors and enzymes.

Receptor Binding Affinities and Selectivity Profiles (In vitro)

There are no publicly available studies that have documented the receptor binding profile of this compound. Research in this area would typically involve screening the compound against a panel of known receptors (e.g., G-protein coupled receptors, ion channels) to measure its affinity (often expressed as Ki or IC50 values) and determine its selectivity. Without such data, the primary molecular targets of this compound remain unknown.

Enzyme Inhibition/Activation Kinetics and Specificity

Similarly, the scientific literature lacks any information regarding the effects of this compound on enzyme activity. Studies to determine if the compound acts as an inhibitor or activator of specific enzymes, and the kinetics of such interactions (e.g., determining Km and Vmax in the presence of the compound), have not been published.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct evidence of binding between a ligand and its protein target and can elucidate the thermodynamics of the interaction. A search for such studies involving this compound yielded no results. Therefore, the direct physical interaction of this compound with any specific protein has not been characterized.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Beyond direct target binding, understanding a compound's mechanism of action requires investigating its impact on downstream intracellular signaling pathways.

Gene Expression Profiling (Transcriptomics in Cell Lines)

There are no available transcriptomics studies (e.g., microarray or RNA-sequencing) that have analyzed the changes in gene expression in cell lines upon treatment with this compound. Such data would be invaluable for generating hypotheses about the broader cellular processes affected by the compound.

Proteomic Analysis of Protein Phosphorylation and Activation States

Modern proteomic techniques can provide a global snapshot of the changes in protein levels and their post-translational modifications, such as phosphorylation, which are critical for signaling pathway activation. No proteomic studies on the effects of this compound have been published, leaving its influence on cellular signaling cascades entirely uncharacterized.

Structure-Activity Relationships (SAR) Governing the Molecular Interactions of this compound with Biological Targets

Mutagenesis Studies of Target Proteins to Confirm Binding Sites

The identification of the precise binding site of a bioactive compound on its target protein is a critical step in understanding its mechanism of action. Site-directed mutagenesis is a powerful and widely used molecular biology technique to investigate these interactions at the amino acid level. This approach involves the intentional and specific alteration of the genetic code of a protein, resulting in the substitution of one or more amino acids in the protein's sequence. By observing how these changes affect the binding affinity or functional response to a ligand like this compound, researchers can infer which residues are crucial for the interaction.

The process begins with a hypothesized binding site, often predicted from computational modeling (docking studies) or structural data from related proteins. Researchers then identify key amino acid residues within this putative pocket that are likely to form important contacts with the ligand. These contacts can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, or pi-stacking.

Once target residues are selected, site-directed mutagenesis is used to create mutant versions of the target protein. For example, an amino acid with a polar side chain might be replaced with a nonpolar one to disrupt a potential hydrogen bond, or a bulky amino acid might be substituted with a smaller one to probe steric requirements of the binding pocket.

These mutant proteins are then expressed and purified. The binding of this compound to each mutant is compared to its binding to the wild-type (unmutated) protein. This is typically quantified by measuring the binding affinity (often represented by the dissociation constant, Kd) or the functional activity (such as the concentration required to elicit a half-maximal response, EC50).

A significant decrease in binding affinity or a substantial increase in the EC50 for a particular mutant protein strongly suggests that the mutated amino acid is a key component of the binding site for this compound. Conversely, mutations that have little to no effect on binding help to rule out the involvement of those residues.

Were such studies to be conducted on this compound, the findings would be systematically organized into a data table to provide a clear overview of the structure-activity relationships. An illustrative example of how such a data table would be structured is provided below.

Hypothetical Data Table for Mutagenesis Studies

| Target Protein | Amino Acid Mutation | Change in Binding Affinity (Kd) | Implied Role of Residue in Binding |

| Protein X | Tyrosine to Phenylalanine (Y150F) | 10-fold decrease | Crucial for hydrogen bonding |

| Protein X | Leucine to Alanine (L205A) | 50-fold decrease | Essential for hydrophobic interaction |

| Protein X | Aspartic Acid to Asparagine (D100N) | No significant change | Not directly involved in binding |

| Protein X | Tryptophan to Alanine (W300A) | 100-fold decrease | Critical for pi-stacking with the indole (B1671886) ring |

This systematic approach allows for the precise mapping of the molecular interactions that govern the binding of this compound to its biological target, thereby providing a detailed understanding of its molecular and cellular mechanism of action.

Pre Clinical Pharmacological and Biochemical Characterization of 1 Indol 1 Yl 3 Methylamino Propan 2 Ol

In Vitro Pharmacological Profiling of 1-Indol-1-yl-3-methylamino-propan-2-ol

To characterize the pharmacological profile of this compound, a series of in vitro studies would be necessary.

Receptor Occupancy and Functional Agonist/Antagonist Assays in Cell-Based Systems

Initial screening would involve receptor binding assays to determine the affinity of this compound for a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. This is typically performed using radioligand binding assays where the compound's ability to displace a known radioactive ligand from its receptor is measured. The results, usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), would reveal the compound's primary and secondary binding sites.

Following the identification of high-affinity targets, functional assays in cell-based systems would be crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. Techniques such as measuring second messenger levels (e.g., cAMP, Ca2+), reporter gene assays, or real-time cell analysis would elucidate the functional consequences of receptor binding.

A hypothetical data table for such a study might look like this:

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |

| Adrenergic α1A | Data not available | Data not available | Data not available |

| Adrenergic β2 | Data not available | Data not available | Data not available |

| Serotonin 5-HT1A | Data not available | Data not available | Data not available |

| Dopamine D2 | Data not available | Data not available | Data not available |

Enzyme Kinetic Assays in Isolated Systems

To assess the compound's potential to interact with key enzymes, in vitro enzyme kinetic assays would be conducted. This is particularly important for enzymes involved in drug metabolism (e.g., cytochrome P450 isoenzymes) or those that may be therapeutic targets. These assays would determine if the compound acts as a substrate, inhibitor, or inducer of these enzymes. For inhibitory effects, the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) would be determined.

A potential data table for enzyme inhibition might be structured as follows:

| Enzyme | Inhibition (IC50, µM) | Mechanism of Inhibition |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

| Monoamine Oxidase A | Data not available | Data not available |

| Monoamine Oxidase B | Data not available | Data not available |

Isolated Organ and Tissue Bath Studies for Functional Effects

To understand the physiological effects of the compound, experiments using isolated organs and tissues would be performed. For instance, its effects on cardiovascular parameters could be studied in isolated heart preparations (e.g., Langendorff heart) or aortic rings. Effects on smooth muscle could be investigated in preparations such as guinea pig ileum or trachea. These studies provide valuable information on the integrated functional response of a tissue to the compound and can help to correlate in vitro receptor activity with physiological outcomes.

In Vitro and Ex Vivo Metabolic Stability and Metabolite Identification of this compound

Understanding the metabolic fate of a compound is a critical component of its preclinical characterization.

Microsomal and Hepatocyte Stability Assays

The metabolic stability of this compound would be assessed using in vitro systems such as liver microsomes and hepatocytes from different species (e.g., rat, dog, human). These assays measure the rate of disappearance of the parent compound over time when incubated with these metabolically active preparations. The results, typically expressed as half-life (t1/2) and intrinsic clearance (CLint), provide an indication of the compound's susceptibility to first-pass metabolism and its likely in vivo clearance.

A summary of hypothetical metabolic stability data could be presented as:

| System | Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Rat | Data not available | Data not available |

| Liver Microsomes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

Identification and Characterization of Major Metabolites

Following incubation with microsomes or hepatocytes, the samples would be analyzed using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) to identify the major metabolites formed. By comparing the mass spectra of the metabolites with that of the parent compound, the metabolic pathways, such as oxidation, N-demethylation, or glucuronidation, can be elucidated. Further characterization might involve nuclear magnetic resonance (NMR) spectroscopy to confirm the exact structure of the metabolites.

A table summarizing potential metabolites could be:

| Metabolite ID | Proposed Biotransformation | m/z |

| M1 | Data not available | Data not available |

| M2 | Data not available | Data not available |

| M3 | Data not available | Data not available |

Cytochrome P450 and Other Enzyme Inhibition/Induction Studies

Indole-3-carbinol (I3C) has been shown to be a potent modulator of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds. nih.gov In preclinical studies, I3C has demonstrated the ability to induce certain CYP isoenzymes. For instance, in both men and women, oral administration of I3C has been found to significantly increase the 2-hydroxylation of estrogens, a pathway primarily mediated by CYP1A2. nih.gov This induction leads to a shift in estrogen metabolism, favoring the formation of 2-hydroxyestrone (B23517) over 16α-hydroxyestrone. aacrjournals.org

In animal models, dietary administration of I3C to mice has been shown to elevate NADPH-cytochrome P450 reductase activity, a key component of the P450 monooxygenase system. nih.gov Furthermore, studies in rats have demonstrated that I3C induces the expression of CYP1A1 and CYP1A2 mRNA in both the liver and colon. nih.gov This induction of CYP enzymes is a significant aspect of I3C's biological activity, as it can alter the metabolic clearance of other substances. oregonstate.eduprofessionalvoice.org

Conversely, the acid condensation products of I3C, which are formed in the acidic environment of the stomach, have been shown to exhibit inhibitory effects on certain CYP enzymes. nih.gov In vitro studies have demonstrated that these condensation products can significantly inhibit testosterone (B1683101) 6β-hydroxylase activity, a marker for CYP3A4 activity in humans. nih.gov This dual capability of inducing some CYP enzymes while its metabolites inhibit others highlights the complex interactions of indole-based compounds with drug-metabolizing enzymes.

Pre-clinical Pharmacokinetic Studies in Animal Models (Focus on Research Tools)

The pharmacokinetic profile of Indole-3-carbinol (I3C) has been investigated in various animal models, providing valuable data on its absorption, distribution, metabolism, and excretion. These studies are instrumental in understanding the disposition of indole (B1671886) compounds within a biological system.

Following oral administration in female CD-1 mice, I3C is rapidly absorbed, with peak plasma concentrations reached within 15 minutes. nih.gov The compound is extensively distributed to various tissues, including the liver, kidneys, lungs, heart, and brain. aacrjournals.orgnih.gov Notably, the concentration of I3C in the liver has been observed to be approximately six times higher than in the plasma, suggesting significant first-pass uptake and metabolism in the liver. aacrjournals.orgdntb.gov.ua Despite its rapid absorption, I3C is also quickly eliminated from plasma and tissues, with levels falling below the limit of detection within one hour of administration. nih.gov

In rainbow trout, following oral gavage, a significant portion of the administered dose was found in the stomach for up to 12 hours before being released for subsequent absorption and distribution. nih.gov Radioactivity from labeled I3C accumulated in the liver, reaching 1-1.5% of the administered dose between 48 and 72 hours. nih.gov Studies in F344 rats showed that after dietary administration, I3C and its metabolites are distributed to the blood, kidneys, tongue, and lungs. nih.gov

Table 1: Tissue Distribution of Indole-3-carbinol (I3C) in Animal Models

| Animal Model | Route of Administration | Key Findings on Distribution |

|---|---|---|

| CD-1 Mice | Oral Gavage | Rapid and wide distribution to liver, kidney, lung, heart, and brain. Liver concentrations ~6-fold higher than plasma. aacrjournals.orgnih.gov |

| Rainbow Trout | Oral Gavage / Diet | Accumulation of radioactivity in the liver over 72 hours. nih.gov |

The elimination of Indole-3-carbinol (I3C) and its metabolites occurs through multiple pathways. In F344 rats, approximately 75% of an administered dose was excreted in the urine and feces, with the majority (around 77%) being found in the feces. nih.gov This high fecal excretion may be indicative of significant biliary excretion, a major route of elimination observed in rainbow trout. nih.govnih.gov In rainbow trout, about 25% of an oral dose was recovered in the water within 72 hours, reflecting excretion via urine and gills. nih.govnih.gov

The primary metabolites of I3C, formed through acid condensation in the stomach, include 3,3'-diindolylmethane (B526164) (DIM) and other oligomeric products. aacrjournals.orgmdpi.com These metabolites, particularly DIM, persist in plasma and tissues for a considerably longer duration than the parent compound. aacrjournals.orgnih.gov In mice, DIM and another metabolite, HI-IM, were still detectable in the liver 24 hours after I3C administration. aacrjournals.orgnih.gov In addition to condensation products, oxidative metabolites such as indole-3-carboxylic acid and indole-3-carboxaldehyde (B46971) have been identified in the plasma of mice. nih.gov

The bioavailability of oral Indole-3-carbinol (I3C) is reported to be low and highly variable, estimated to be between 10% and 35%. mdpi.com This is largely attributed to its rapid conversion into condensation products in the acidic environment of the stomach. oregonstate.edumdpi.com The clearance of I3C from plasma is rapid, as evidenced by its short detection window after administration. nih.gov

A study in rats investigating the pharmacokinetics of I3C after oral and intravenous administration found that pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life, and clearance were not significantly different between sham and middle cerebral artery occluded (MCAO) rats. nih.gov However, oral administration resulted in significantly higher levels of the metabolite DIM in the plasma, brain, and cerebrospinal fluid compared to intravenous administration. nih.gov This suggests that while the bioavailability of the parent I3C may be low, its biologically active metabolites are readily formed and distributed.

Table 2: Pharmacokinetic Parameters of Indole-3-carbinol (I3C) and its Metabolite DIM in Rats

| Parameter | Oral I3C | Intravenous I3C |

|---|---|---|

| DIM in Plasma | ~5-fold higher | Lower |

| DIM in Brain | ~4-fold higher | Lower |

| DIM in CSF | ~2-3 fold higher | Lower |

(Data adapted from a study in sham and MCAO rats) nih.gov

Plasma Protein Binding Characteristics and Its Implications for Distribution

The extent to which a compound binds to plasma proteins is a critical determinant of its distribution and pharmacological activity, as only the unbound fraction is free to interact with target tissues and be eliminated. wikipedia.org While specific plasma protein binding data for this compound is not available, studies on other indole compounds provide some insight.

The binding of various indole compounds to bovine serum albumin has been demonstrated, indicating that this class of molecules can interact with major plasma proteins. nih.gov The indole moiety itself is known to participate in interactions with proteins, often through hydrophobic and electronic effects. biorxiv.org For instance, the indole-containing amino acid tryptophan plays a key role in the binding of some proteins to carbohydrates. biorxiv.org A study on the indole alkaloid mitragynine (B136389) showed intermediate binding affinity to human serum albumin (HSA), primarily through hydrophobic and van der Waals forces. researchgate.net

Given that I3C and its metabolites are lipophilic, it is anticipated that they would exhibit some degree of plasma protein binding, which would in turn influence their distribution and retention in the body. researchgate.net The bound fraction can act as a circulating reservoir, slowly releasing the unbound compound to maintain equilibrium as it is distributed to tissues and cleared from the body. wikipedia.org

Advanced Analytical Methodologies for Research on 1 Indol 1 Yl 3 Methylamino Propan 2 Ol

Chromatographic Techniques for Separation and Quantification in Biological Matrices (Research Use)

The analysis of any new chemical entity within a biological system, such as plasma, urine, or tissue homogenates, necessitates robust chromatographic methods to separate the parent compound from endogenous matrix components and potential metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds in biological samples due to its versatility and wide range of applications. oup.com For a molecule like 1-Indol-1-yl-3-methylamino-propan-2-ol, reversed-phase HPLC would be the most probable mode of separation. The indole (B1671886) moiety provides sufficient hydrophobicity for retention on a C18 or C8 stationary phase.

Detection modes are critical for sensitivity and selectivity:

UV-Vis Detection: The indole ring of the compound contains a chromophore that will absorb UV light, typically around 220 nm and 280 nm. A photodiode array (PDA) detector would be advantageous, allowing for the simultaneous monitoring of multiple wavelengths and providing spectral data that can aid in peak identification and purity assessment.

Fluorescence Detection: Indole moieties are often naturally fluorescent. This property can be exploited for highly sensitive and selective detection, significantly lowering the limits of detection compared to UV, which is crucial for analyzing low concentrations in biological fluids.

The development of an HPLC method would involve optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), pH, and column temperature to achieve optimal separation from matrix interferences. oup.com

Example HPLC Parameters for Analysis in Plasma:

| Parameter | Example Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| UV Detection | 225 nm |

| Fluorescence Detection | Excitation: 280 nm, Emission: 350 nm |

| Expected Retention Time | 4.5 - 5.5 min |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, with its polar hydroxyl and secondary amine groups, is not sufficiently volatile or thermally stable for direct GC analysis. These functional groups would lead to poor peak shape and adsorption within the GC system. researchgate.net

Therefore, a crucial step of derivatization is required to make the compound and its potential non-volatile metabolites suitable for GC-MS analysis. jfda-online.comsigmaaldrich.com This process involves chemically modifying the polar functional groups to increase volatility:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comsigmaaldrich.com

Acylation: Perfluoroacylating agents, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), react with the amine and hydroxyl groups. The resulting derivatives are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD) or mass spectrometry. jfda-online.com

Once derivatized, GC-MS can provide excellent chromatographic resolution and mass spectral data for structural confirmation. This technique would be particularly useful for identifying specific metabolic pathways that might involve cleavage or modification of the side chain, leading to smaller, more volatile molecules.

Illustrative GC-MS Parameters for Derivatized Analytes:

| Parameter | Example Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-550 m/z |

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is an indispensable tool in modern pharmaceutical analysis, offering unparalleled sensitivity and specificity for both quantifying known compounds and identifying unknown metabolites. ijpras.com

For quantifying trace levels of this compound and its metabolites in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. oup.com This technique couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

The process involves:

Ionization: The compound eluting from the HPLC column is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Given the structure, ESI in positive mode would be highly effective at protonating the secondary amine.

Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the protonated molecule (the precursor ion) of the target analyte.

Fragmentation: The isolated precursor ion is fragmented in the second quadrupole (Q2), the collision cell, by collision-induced dissociation (CID) with an inert gas.

Product Ion Monitoring: The third quadrupole (Q3) is set to monitor for one or more specific fragment ions (product ions) that are characteristic of the parent compound.

This precursor-to-product ion transition is highly specific, effectively filtering out background noise and allowing for quantification at very low concentrations (pg/mL to ng/mL levels). researchgate.net

Projected LC-MS/MS MRM Parameters:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 219.1 | 144.1 (Indole fragment) | 20 |

| This compound | 219.1 | 74.1 (Side-chain fragment) | 15 |

| Internal Standard (e.g., Deuterated Analog) | 224.1 | 144.1 | 20 |

During drug development, identifying the metabolic fate of a compound is crucial. High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is the primary tool for this purpose. nih.govresearchgate.net

HRMS provides:

Accurate Mass Measurement: These instruments measure the mass-to-charge ratio (m/z) of ions with very high precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental composition of both the parent drug and its metabolites. nih.gov

MS/MS Fragmentation Data: HRMS instruments can also acquire high-resolution fragmentation data (MS/MS), which provides detailed structural information about the metabolite. By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification (e.g., hydroxylation, demethylation, glucuronidation) can be pinpointed.

Data mining techniques such as mass defect filtering, neutral loss scanning, and product ion filtering are used to systematically screen the complex datasets generated by LC-HRMS experiments to find all potential drug-related metabolites. researchgate.net

Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. Given that this compound possesses a chiral center at the carbon bearing the hydroxyl group, CE would be an excellent technique for enantioselective analysis. By adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte, the two enantiomers can be resolved and their purity determined. nih.govchromatographyonline.com CE offers advantages of high separation efficiency, short analysis times, and minimal sample and solvent consumption.

Microfluidic systems, or "lab-on-a-chip" technology, miniaturize and integrate analytical processes onto a single chip. researchgate.netmdpi.com These systems manipulate picoliter to nanoliter volumes of fluid, offering significant advantages for high-throughput analysis. nih.gov In the context of researching this compound, microfluidic platforms could be used for rapid method development, high-throughput screening of metabolic stability, and pharmacokinetic studies, drastically reducing reagent consumption and analysis time. capitalbiotechnology.comnih.gov The integration of separation techniques like CE or LC directly onto a chip coupled with a detector makes these systems powerful tools for the future of pharmaceutical analysis. mdpi.com

Spectroscopic Methods for In Situ Monitoring of Interactions and Dynamics

Techniques such as time-resolved fluorescence spectroscopy, in-situ Nuclear Magnetic Resonance (NMR), and vibrational spectroscopy (Raman and FT-IR) are powerful tools for these types of studies. For instance, time-resolved fluorescence spectroscopy can monitor changes in the local environment of the indole fluorophore upon binding to a target, revealing details about the binding kinetics and conformational changes. nih.gov In-situ NMR can provide atomic-level information about the binding site and the structural dynamics of both the ligand and its receptor during their interaction.

Although detailed experimental data for this compound is not currently published, the following table outlines the potential applications of these advanced spectroscopic methods for its in-situ analysis, based on studies of similar molecules.